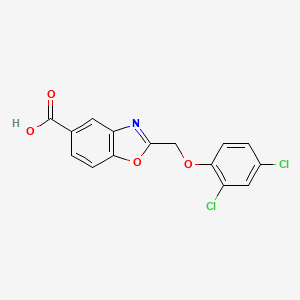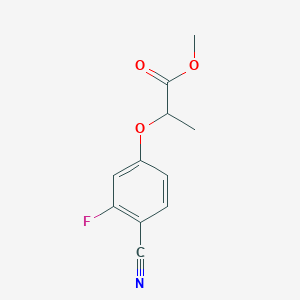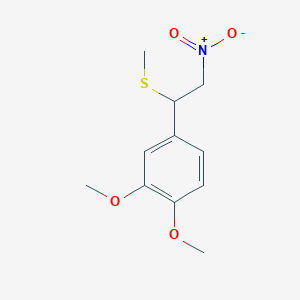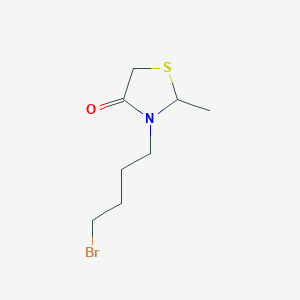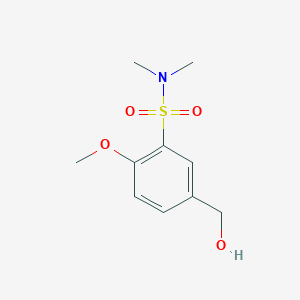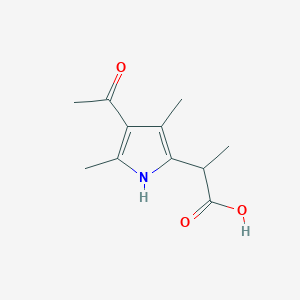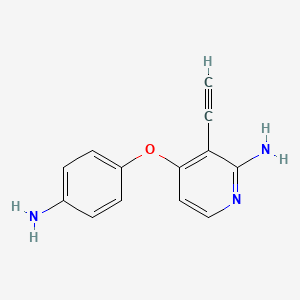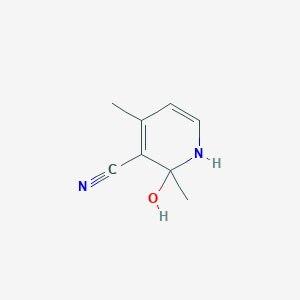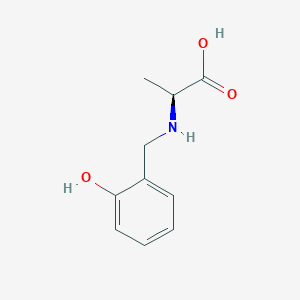
N-(2-hydroxybenzyl)-L-alanine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-hydroxybenzyl)-L-alanine is a compound that belongs to the class of Schiff base ligands, which are known for their ability to form stable complexes with metal ions
準備方法
Synthetic Routes and Reaction Conditions
N-(2-hydroxybenzyl)-L-alanine can be synthesized through the reaction of salicylaldehyde with alanine in the presence of a suitable catalyst. The reaction typically involves the formation of a Schiff base through the condensation of the aldehyde group of salicylaldehyde with the amino group of alanine. The reaction conditions often include a solvent such as ethanol and a catalyst like acetic acid. The reaction is usually carried out at room temperature and can be completed within a few hours.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. One common approach is the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of automated systems can help in optimizing the reaction parameters and reducing production costs.
化学反応の分析
Types of Reactions
N-(2-hydroxybenzyl)-L-alanine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce reduced forms of this compound. Substitution reactions can result in various substituted derivatives.
科学的研究の応用
N-(2-hydroxybenzyl)-L-alanine has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in the synthesis of metal complexes, which have applications in catalysis and material science.
Biology: The compound is studied for its potential interactions with biomolecules, including proteins and nucleic acids.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as antimicrobial and anticancer activities.
Industry: this compound is used in the development of new materials and as a component in various industrial processes.
作用機序
The mechanism of action of N-(2-hydroxybenzyl)-L-alanine involves its ability to form stable complexes with metal ions. These complexes can interact with various molecular targets, including enzymes and receptors. The specific pathways involved depend on the nature of the metal ion and the biological context. For example, in antimicrobial applications, the metal complexes may disrupt bacterial cell membranes or interfere with essential metabolic processes.
類似化合物との比較
N-(2-hydroxybenzyl)-L-alanine can be compared with other Schiff base ligands, such as:
N-Salicylidenealanine: Similar in structure but with different functional groups.
N-Salicylglycine: Another Schiff base ligand with glycine instead of alanine.
N-Salicylphenylalanine: Contains a phenyl group, offering different chemical properties.
The uniqueness of this compound lies in its specific interactions with metal ions and its potential applications across various fields. Its ability to form stable complexes and its versatility in chemical reactions make it a valuable compound for research and industrial applications.
特性
CAS番号 |
57496-55-6 |
|---|---|
分子式 |
C10H13NO3 |
分子量 |
195.21 g/mol |
IUPAC名 |
(2S)-2-[(2-hydroxyphenyl)methylamino]propanoic acid |
InChI |
InChI=1S/C10H13NO3/c1-7(10(13)14)11-6-8-4-2-3-5-9(8)12/h2-5,7,11-12H,6H2,1H3,(H,13,14)/t7-/m0/s1 |
InChIキー |
OGCTZOZVPQSYDN-ZETCQYMHSA-N |
異性体SMILES |
C[C@@H](C(=O)O)NCC1=CC=CC=C1O |
正規SMILES |
CC(C(=O)O)NCC1=CC=CC=C1O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


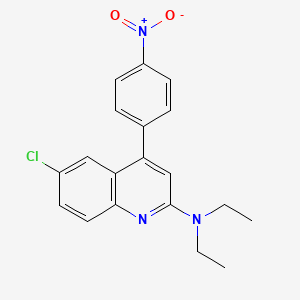
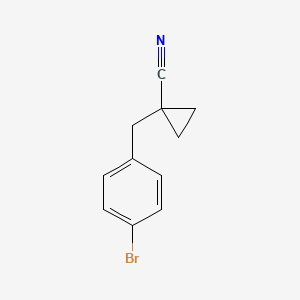
![4,5-Dimethyl-3-(3-trifluoromethyl-[1,2,4]oxadiazol-5-yl)-thiophen-2-ylamine](/img/structure/B8394005.png)
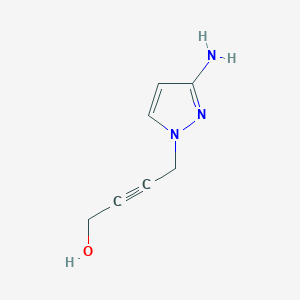
![N-methyl 2-[3,5-bis(trifluoromethyl)phenoxy]acetamide](/img/structure/B8394019.png)
